molecular formula C7H5Cl2NS<br>C6H3Cl2CSNH2<br>C7H5Cl2NS B1668887 Chlorthiamid CAS No. 1918-13-4

Chlorthiamid

Cat. No.: B1668887
CAS No.: 1918-13-4
M. Wt: 206.09 g/mol
InChI Key: KGKGSIUWJCAFPX-UHFFFAOYSA-N
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Description

Chlorthiamid, also known as 2,6-dichlorothiobenzamide, is an organic compound with the molecular formula C₇H₅Cl₂NS. It was historically used as a pre-emergence herbicide for non-selective weed control. The compound is highly soluble in water and non-volatile, making it moderately mobile in soil systems . Despite its effectiveness, this compound is now considered obsolete and is no longer widely used .

Mechanism of Action

Target of Action

Chlorthiamid, also known as Chlorothiazide, is a thiazide diuretic . Its primary target is the Na+/Cl- cotransporter located in the distal convoluted tubules in the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

This compound inhibits the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis . Additionally, the drug also causes loss of potassium and an increase in serum uric acid .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. The increased excretion of sodium and chloride ions leads to a decrease in fluid volume, which can help reduce blood pressure and edema . The loss of potassium can potentially lead to hypokalemia, while the increase in serum uric acid can lead to hyperuricemia .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract . The onset of diuretic action occurs within 2 hours for oral administration and 15 minutes for intravenous administration . The half-life of elimination ranges from 45 to 120 minutes .

Result of Action

The primary molecular effect of this compound is the inhibition of the Na+/Cl- cotransporter, leading to increased excretion of sodium, chloride, and water . On a cellular level, this results in a decrease in fluid volume within the body, which can help manage conditions such as hypertension and edema .

Action Environment

This compound is highly soluble in water and non-volatile . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as soil composition, rainfall, and temperature .

Biochemical Analysis

Biochemical Properties

It is known to be highly soluble in water, indicating that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments

Cellular Effects

Given its previous use as a herbicide, it is likely that it has some impact on cellular processes, possibly including cell signaling pathways, gene expression, and cellular metabolism . Specific details about these effects are currently lacking in the literature.

Temporal Effects in Laboratory Settings

It is known to be non-persistent in soil systems and considered to be moderately mobile, suggesting that it may degrade over time . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

There is currently no available information on the effects of Chlorthiamid at different dosages in animal models. Given its previous use as a herbicide, it is possible that it could have toxic or adverse effects at high doses

Metabolic Pathways

It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking. Given its solubility in water, it may be able to pass through cell membranes and distribute throughout the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorthiamid can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiobenzamides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiobenzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chlorthiamid has been used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other thiobenzamides and related compounds.

    Biology: Studying the effects of herbicides on plant physiology and metabolism.

    Medicine: Investigating potential therapeutic applications of thiobenzamide derivatives.

Comparison with Similar Compounds

Chlorthiamid is closely related to dichlobenil (2,6-dichlorobenzonitrile). Both compounds are soil-acting herbicides effective against a wide range of broad-leaved and grass weeds . this compound is converted to dichlobenil in soil, making their uses somewhat interchangeable . Other similar compounds include:

    Dichlobenil: Used for similar applications but with different metabolic pathways.

    2,6-Dichlorobenzamide: Another related compound with similar herbicidal properties.

This compound’s uniqueness lies in its specific chemical structure and the resulting herbicidal activity, which differs slightly from its analogs.

Properties

IUPAC Name

2,6-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKGSIUWJCAFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name CHLORTHIAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Chlorthiamide
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041783
Record name Chlorthiamid
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Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

OFF-WHITE SOLID IN VARIOUS FORMS.
Record name CHLORTHIAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Solubility

Solubility in water, g/100ml at 21 °C: 0.095
Record name CHLORTHIAMID
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name CHLORTHIAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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CAS No.

1918-13-4
Record name Chlorthiamid
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Record name Chlorthiamid [BSI:ISO]
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Record name Chlorthiamid
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Record name Chlorthiamid
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Record name CHLORTHIAMID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name CHLORTHIAMID
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852
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Melting Point

151-152 °C
Record name CHLORTHIAMID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0852
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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